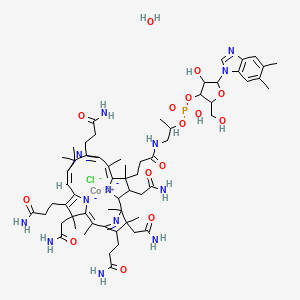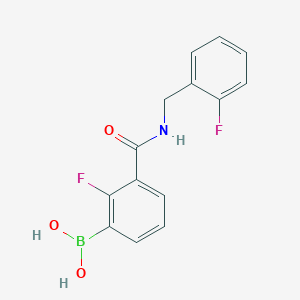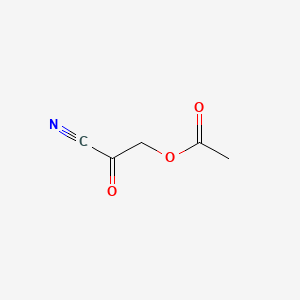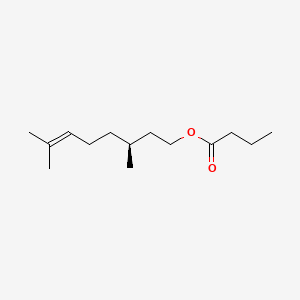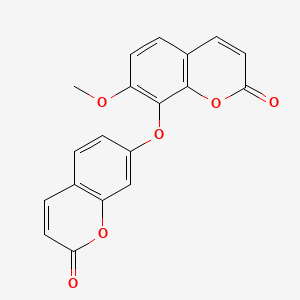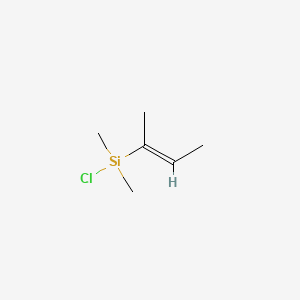![molecular formula C13H22O3 B12656807 methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate CAS No. 72429-04-0](/img/structure/B12656807.png)
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is an organic compound that belongs to the class of esters It is characterized by a heptanoate backbone with a cyclopentanone moiety attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate can be achieved through several synthetic routes. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of cyclopentanone as a starting material. The cyclopentanone is first converted to its corresponding enolate, which is then alkylated with a suitable alkyl halide to introduce the heptanoate moiety. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
化学反应分析
Types of Reactions
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or cyclopentanone derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive aroma.
作用机制
The mechanism of action of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The cyclopentanone moiety may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins .
相似化合物的比较
Similar Compounds
Methyl heptanoate: Similar in structure but lacks the cyclopentanone moiety.
Methyl enanthate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is unique due to the presence of both the heptanoate and cyclopentanone moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
72429-04-0 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-6-10(9-13(15)16-2)11-7-5-8-12(11)14/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI 键 |
JZAXFOYWGKXZDF-QWRGUYRKSA-N |
手性 SMILES |
CCCC[C@@H](CC(=O)OC)[C@@H]1CCCC1=O |
规范 SMILES |
CCCCC(CC(=O)OC)C1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
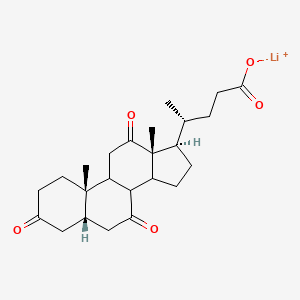
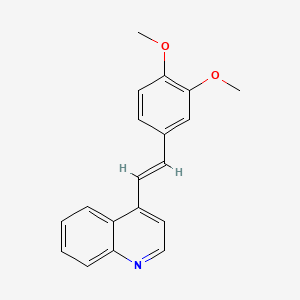
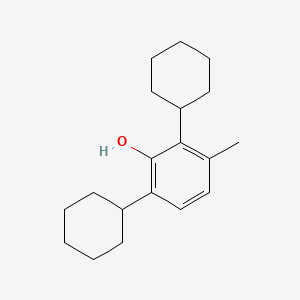

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
